molecular formula C8H8Cl2O3 B13736063 Dichloro-2,6-dimethoxyphenol CAS No. 35869-50-2

Dichloro-2,6-dimethoxyphenol

Cat. No.: B13736063
CAS No.: 35869-50-2
M. Wt: 223.05 g/mol
InChI Key: KEOQOMYEUOWSOH-UHFFFAOYSA-N
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Description

Dichloro-2,6-dimethoxyphenol is a chemical compound with the molecular formula C8H8Cl2O3. It is a derivative of phenol, where two chlorine atoms and two methoxy groups are substituted at the 2,6-positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro-2,6-dimethoxyphenol typically involves the chlorination of 2,6-dimethoxyphenol. One common method includes the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:

C8H10O3+2Cl2C8H8Cl2O3+2HCl\text{C8H10O3} + 2 \text{Cl2} \rightarrow \text{C8H8Cl2O3} + 2 \text{HCl} C8H10O3+2Cl2→C8H8Cl2O3+2HCl

This method ensures the selective chlorination at the 2,6-positions of the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and chlorine concentration, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dichloro-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to 2,6-dimethoxyphenol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of dichloro-2,6-dimethoxyquinone.

    Reduction: Regeneration of 2,6-dimethoxyphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Dichloro-2,6-dimethoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dichloro-2,6-dimethoxyphenol involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential enzymatic processes. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.

    2,6-Dichlorophenol: Lacks the methoxy groups, which affects its solubility and reactivity.

    3,5-Dichloro-2,6-dimethoxyphenol: Similar structure but with different substitution pattern, leading to variations in chemical properties.

Uniqueness

Dichloro-2,6-dimethoxyphenol is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and physical properties. These substituents enhance its reactivity and make it suitable for specific applications in research and industry.

Properties

IUPAC Name

3,4-dichloro-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3/c1-12-5-3-4(9)6(10)8(13-2)7(5)11/h3,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOQOMYEUOWSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1O)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957289
Record name 3,4-Dichloro-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35869-50-2, 75248-88-3
Record name 3,4-Dihloro-2,6-dimethoxyphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035869502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloro-2,6-dimethoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075248883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichloro-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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